molecular formula C26H14 B1619323 Dibenzo[b,ghi]perylene CAS No. 5869-30-7

Dibenzo[b,ghi]perylene

Cat. No.: B1619323
CAS No.: 5869-30-7
M. Wt: 326.4 g/mol
InChI Key: IFVJOTZHJJLMIO-UHFFFAOYSA-N
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Description

Dibenzo[b,ghi]perylene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₂H₁₂. It is composed of six fused benzene rings, forming a large, planar aromatic system. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields. This compound is naturally found in crude oil and coal tar and is a product of incomplete combustion processes, such as those occurring in tobacco smoke, automobile exhausts, and industrial emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[b,ghi]perylene can be synthesized through several methods, including the Diels-Alder cycloaddition reaction. This method involves the reaction of perylene with dienophiles in the bay region, leading to the formation of this compound derivatives . Another approach involves the oxidative coupling of 2,7-dihydroxynaphthalene, followed by a condensation reaction to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar and crude oil, where it naturally occurs. The compound is then purified using various chromatographic techniques to obtain a high-purity product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,ghi]perylene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur, introducing various functional groups into the aromatic system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxygenated derivatives, hydrogenated compounds, and various substituted this compound derivatives .

Scientific Research Applications

Dibenzo[b,ghi]perylene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which dibenzo[b,ghi]perylene exerts its effects involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. This interaction is facilitated by metabolic activation, where enzymes such as cytochrome P450 oxidize this compound to reactive intermediates that can bind to DNA .

Comparison with Similar Compounds

  • Benzo[a]pyrene
  • Benzo[e]pyrene
  • Benzo[j]fluoranthene
  • Indeno[1,2,3-cd]pyrene

Comparison: Dibenzo[b,ghi]perylene shares structural similarities with other polycyclic aromatic hydrocarbons, such as benzo[a]pyrene and benzo[e]pyrene. its unique arrangement of benzene rings and electronic properties distinguish it from these compounds. Unlike benzo[a]pyrene, which is a well-known potent carcinogen, this compound’s carcinogenic potential is still under investigation .

Properties

IUPAC Name

heptacyclo[12.12.0.02,11.03,8.04,25.017,26.018,23]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17(26),18,20,22,24-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-2-6-19-18(4-1)14-22-20-7-3-5-15-8-9-16-10-11-17-12-13-21(19)26(22)25(17)24(16)23(15)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJOTZHJJLMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207387
Record name Dibenzo(b,ghi)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5869-30-7
Record name Dibenzo(b,ghi)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005869307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,ghi)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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